Tert-butyl 2-(2-oxopyrrolidin-1-YL)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(2-oxopyrrolidin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)7-11-6-4-5-8(11)12/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZDNEOWYZIOCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Tert Butyl 2 2 Oxopyrrolidin 1 Yl Acetate and Its Analogues
Strategic Approaches to C-N Bond Formation at the Pyrrolidinone Nitrogen
The formation of the bond between the pyrrolidinone nitrogen and the acetate (B1210297) moiety is a critical step in the synthesis of the target compound. Various strategies have been developed to achieve this transformation efficiently.
Alkylation of N-Deprotonated 2-Oxopyrrolidines with Tert-butyl Haloacetates
A direct and widely used method for the synthesis of Tert-butyl 2-(2-oxopyrrolidin-1-YL)acetate is the N-alkylation of 2-pyrrolidinone (B116388). This reaction involves the deprotonation of the nitrogen atom of the pyrrolidinone ring using a suitable base, followed by nucleophilic substitution with a tert-butyl haloacetate, typically tert-butyl bromoacetate (B1195939).
The choice of base and solvent is crucial for the success of this reaction. Strong bases such as sodium hydride (NaH) are commonly employed to ensure complete deprotonation of the relatively acidic N-H bond of the lactam. nih.govresearchgate.net Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reaction. nih.govrsc.org The reaction generally proceeds at room temperature, although gentle heating may be required in some cases. rsc.org While NaH in DMF is a common combination, it is important to note that NaH can react with DMF, leading to the formation of byproducts and potentially complicating purification. nih.govresearchgate.net An alternative base is potassium tert-butoxide (tBuOK), which can effectively deprotonate the pyrrolidinone in a solvent like THF. rsc.org
A representative procedure involves dissolving 2-pyrrolidinone in an anhydrous solvent, adding the base portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic deprotonation, and then adding the tert-butyl bromoacetate. The reaction is typically stirred for several hours until completion. rsc.orgorgsyn.org
| Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Alcohol Substrate | tert-butyl 2-bromoacetate | tBuOK | THF | 0 °C to RT | 52% | rsc.org |
| Cyclen | tert-butyl bromoacetate | Sodium Acetate | DMA | 20-25 °C | Good | orgsyn.org |
| General Amides/Alcohols | Benzyl bromide | NaH | DMF | RT | Variable | nih.gov |
Direct Esterification and Related Coupling Techniques for Pyrrolidinone-1-acetic Acid Precursors
An alternative route involves the synthesis of 2-pyrrolidinone-1-acetic acid as a precursor, followed by its esterification with tert-butanol. Standard Fischer esterification is generally not suitable for producing tert-butyl esters due to the tertiary alcohol's propensity to eliminate and form isobutene under strongly acidic conditions. organic-chemistry.orgcommonorganicchemistry.com
Milder, more effective methods are required. The Steglich esterification is a particularly suitable technique. organic-chemistry.orgcommonorganicchemistry.comorganic-chemistry.org This method utilizes a coupling agent, typically a carbodiimide such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP). organic-chemistry.orgorgsyn.orgrsc.org The reaction proceeds by activating the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to form a reactive acyl-pyridinium species, which is subsequently attacked by tert-butanol to yield the desired ester and a urea byproduct (e.g., dicyclohexylurea, DCU). organic-chemistry.orgrsc.org This method is advantageous as it proceeds under mild, neutral conditions at room temperature, making it compatible with a wide range of functional groups. orgsyn.orgrsc.org
| Coupling Agent | Catalyst | Alcohol | Solvent | Key Advantages | Reference |
|---|---|---|---|---|---|
| DCC | DMAP | tert-butanol | Dichloromethane (DCM) | Mild conditions, high yields for sterically hindered esters. | organic-chemistry.orgorganic-chemistry.orgorgsyn.org |
| EDC-HCl | DMAP | tert-butanol | DCM, Anisole | Water-soluble urea byproduct, easier purification. | commonorganicchemistry.comrsc.org |
Asymmetric Synthesis and Enantioselective Approaches to Chiral Pyrrolidinone Derivatives
The development of methods to produce enantiomerically pure pyrrolidinone derivatives is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. cell.com
Catalytic Asymmetric Transformations for Enantiopure Pyrrolidinone Scaffolds
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral pyrrolidinones. nih.govnih.gov Chiral secondary amines, particularly those derived from proline, can catalyze conjugate additions of aldehydes or ketones to nitroolefins, leading to the formation of highly functionalized pyrrolidinone precursors with excellent stereocontrol. nih.govnih.gov Subsequent transformations, such as reduction of the nitro group followed by intramolecular cyclization, can yield enantioenriched substituted pyrrolidinones. nih.gov
Another powerful strategy is the catalytic asymmetric [3+2] cycloaddition reaction. For instance, the reaction between azomethine ylides and suitable dipolarophiles, catalyzed by chiral metal complexes (e.g., silver or copper), can construct the pyrrolidine (B122466) ring with multiple contiguous stereocenters in a single step and with high enantioselectivity. nih.govnih.gov These methods provide direct access to complex and enantioenriched pyrrolidinone scaffolds that can be further elaborated. nih.gov
| Reaction Type | Catalyst | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Michael Addition | Diarylprolinol silyl ether | Aldehyde + Nitroolefin | Functionalized Nitroalkane | Up to 85% | nih.gov |
| [3+2] Cycloaddition | Chiral Silver Catalyst | Azomethine ylide + Alkene | Substituted Pyrrolizidine | High | nih.gov |
| C-H Insertion | Rhodium(II) complex | Pyrrolidine + Diazo compound | 2,5-Disubstituted Pyrrolidine | High | nih.gov |
| Hofmann-Löffler-Freytag | Chiral Copper-BOX ligand | Ketone-derived Oxime | Pyrroline | Up to 95% | cell.com |
Chiral Auxiliary-Mediated Syntheses for Stereocontrolled Introduction of the Acetate Moiety
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed. wikipedia.org In the context of pyrrolidinone synthesis, a chiral auxiliary can be attached to the pyrrolidinone ring to control the diastereoselective alkylation of an enolate derived from the lactam.
For example, a chiral group attached to the nitrogen atom can create a sterically biased environment. Upon deprotonation with a strong base like lithium diisopropylamide (LDA) to form a chiral enolate, the subsequent introduction of an electrophile, such as a precursor to the acetate moiety, will occur preferentially from the less hindered face. This approach allows for the stereocontrolled installation of substituents at the C3 position of the pyrrolidinone ring. The stereochemical outcome can be rationalized by the formation of a rigid, chelated intermediate where the electrophile approaches from the sterically most accessible direction. stackexchange.comnih.govacs.org Various auxiliaries, such as those derived from amino alcohols (e.g., pseudoephedrine) or oxazolidinones, have been successfully employed for this purpose. wikipedia.org
| Auxiliary Type | Reaction | Key Feature | Stereoselectivity | Reference |
|---|---|---|---|---|
| Oxazolidinones | Enolate Alkylation, Aldol Reactions | Forms a rigid chelated intermediate with the metal cation. | High diastereoselectivity | wikipedia.org |
| Pseudoephedrine | Enolate Alkylation | Forms a stable chelate; auxiliary is easily cleaved. | High diastereoselectivity | wikipedia.org |
| N-tert-Butanesulfinylimines | [3+2] Cycloaddition | Directs the facial approach of the reacting partner. | High diastereoselectivity | nih.gov |
Multicomponent Reactions for Enhanced Synthetic Efficiency and Structural Diversity
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govnih.gov MCRs are highly valued for their atom economy, convergence, and ability to rapidly generate libraries of structurally diverse compounds. nih.gov
The Ugi four-component reaction (U-4CR) is particularly well-suited for the synthesis of complex pyrrolidinone derivatives. nih.govacs.org In a typical Ugi reaction, an amine, a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide react to form an α-acylamino amide. By using a bifunctional starting material, such as glutamic acid, the Ugi reaction can be followed by a spontaneous or induced cyclization to form a pyrrolidinone ring. nih.govacs.org For example, using glutamic acid (which contains both an amine and a carboxylic acid), a ketone, and an isocyanide, a complex N-substituted pyrrolidinone can be formed in a single step. nih.govthieme-connect.com This strategy allows for the introduction of multiple points of diversity into the final molecule by simply varying the ketone and isocyanide components, making it a highly efficient method for creating libraries of pyrrolidinone analogues. nih.govacs.orgrloginconsulting.com
| Amine/Acid Component | Carbonyl Component | Isocyanide Component | Product Core Structure | Key Feature | Reference |
|---|---|---|---|---|---|
| Glutamic Acid | Cyclohexanone | Benzyl isocyanide | N-Substituted Pyrrolidinone | Rapid generation of structural diversity. | nih.govacs.org |
| Glutamic Acid | Boc-piperidone | Various isocyanides | Pyrrolidinone-tethered Piperidine | Suitable for solid-phase synthesis and library generation. | nih.govthieme-connect.com |
| Amino Acid | Aldehyde | tert-butyl isocyanide | α-Acylamino Amide | Versatile intermediate for further cyclization. | rsc.org |
Alternative and Emerging Synthetic Routes for the Pyrrolidinone Core
The synthesis of the 2-pyrrolidinone ring, a core component of this compound, is a subject of ongoing research to develop more efficient, selective, and sustainable methods. Beyond traditional approaches, several alternative and emerging routes are being explored, focusing on novel activation methods and precursor strategies.
Thermal Cyclization Pathways to N-Substituted Acetamides and Related Derivatives
Thermal intramolecular cyclization represents a direct method for the formation of the pyrrolidinone ring from appropriately designed acyclic precursors. One such approach involves the thermal cyclization of N-[bis(trimethylsilyl)methyl]-1-aza-1,3-dienes. This reaction proceeds via an intramolecular pathway to yield 5-trimethylsilyl-Δ²-pyrrolines, which are precursors to the saturated pyrrolidine ring. rsc.org The high stereoselectivity of this method is a significant advantage, allowing for the controlled synthesis of specific stereoisomers. rsc.org
The process demonstrates a powerful strategy for ring formation driven by heat, where the strategic placement of functional groups on a linear precursor dictates the outcome of the cyclization. While not a direct synthesis of N-substituted acetamides, the resulting pyrroline and pyrrolidine derivatives can be further functionalized to introduce the desired N-acetic acid tert-butyl ester side chain.
Table 1: Key Features of Thermal Cyclization of 1-Aza-1,3-diene Derivatives
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Intramolecular Thermal Cyclization | rsc.org |
| Precursor | N-[bis(trimethylsilyl)methyl]-1-aza-1,3-dienes | rsc.org |
| Initial Product | 5-trimethylsilyl-Δ²-pyrrolines | rsc.org |
| Key Advantage | High stereoselectivity in forming substituted pyrrolidines | rsc.org |
| Potential | Serves as a route to 3,4-disubstituted-2-trimethylsilylpyrrolidines | rsc.org |
Heterocyclization Strategies from Precursor Compounds
Heterocyclization strategies provide a versatile toolkit for constructing the pyrrolidinone core from various acyclic or heterocyclic precursors. These methods often involve the formation of one or more carbon-nitrogen bonds in the ring-closing step.
One prominent strategy is the 1,3-dipolar cycloaddition reaction between azomethine ylides and olefinic dipolarophiles. nih.gov This [3+2] cycloaddition is a powerful method for assembling the five-membered pyrrolidine ring with a high degree of stereocontrol. nih.govtandfonline.com The azomethine ylides, often generated in situ from the decarboxylation of N-H or N-alkyl glycine derivatives, react with alkenes to form densely substituted pyrrolidines. mdpi.comacs.org The reaction can be catalyzed by various metals, such as silver, to afford proline derivatives with multiple stereogenic centers. acs.org
Lactamization of γ-aminoesters is another direct route. This intramolecular cyclization can be promoted by heating in the presence of a weak acid, such as acetic acid. mdpi.com This approach is particularly relevant for synthesizing 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines or benzylamines, where the cyclopropane ring is first opened to form a γ-aminoester intermediate that subsequently cyclizes. mdpi.com
Multicomponent reactions (MCRs) offer an efficient pathway to complex pyrrolidinone structures in a single step. For instance, the three-component reaction of esters of acylpyruvic acid, aromatic aldehydes, and amines can yield functionalized 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. beilstein-journals.org These MCRs are valued for their atom and step economy, reducing waste and simplifying synthetic procedures. tandfonline.com
Other notable heterocyclization methods include:
N-heterocyclization of primary amines with diols , catalyzed by iridium complexes, to form a variety of cyclic amines, including pyrrolidines. organic-chemistry.org
Intramolecular amination of unactivated C-H bonds , where a palladium catalyst enables the cyclization of picolinamide-protected amines to form the pyrrolidine ring. organic-chemistry.org
A Smiles-Truce cascade reaction , where arylsulfonamides react with cyclopropane diesters under basic conditions. The one-pot process involves the nucleophilic ring-opening of the cyclopropane, followed by an aryl transfer and subsequent lactam formation to produce α-arylated pyrrolidinones. acs.org
Table 2: Overview of Emerging Heterocyclization Strategies for Pyrrolidinone Synthesis
| Strategy | Precursors | Key Features | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Azomethine ylides, Alkenes | High stereocontrol; generates multiple stereocenters simultaneously. | nih.govtandfonline.commdpi.comacs.org |
| Lactamization | γ-aminoesters | Direct intramolecular ring-closing; can be acid-catalyzed. | mdpi.com |
| Multicomponent Reactions | Aldehydes, Amines, Acylpyruvates | High efficiency and atom economy; one-pot synthesis. | tandfonline.combeilstein-journals.org |
| Intramolecular C-H Amination | Picolinamide-protected amines | Palladium-catalyzed; forms ring at unactivated positions. | organic-chemistry.org |
| Smiles-Truce Cascade | Arylsulfonamides, Cyclopropane diesters | One-pot cascade; forms α-arylated pyrrolidinones. | acs.org |
Optimization of Reaction Parameters and Reaction Engineering Considerations
The efficient synthesis of this compound and its analogues relies heavily on the careful optimization of reaction parameters. This process is crucial for maximizing yield, minimizing impurities, ensuring stereoselectivity, and developing scalable and economically viable manufacturing processes. Key parameters that are typically optimized include temperature, catalyst loading, reactant concentration, and solvent choice. researchgate.netresearchgate.net
Temperature: Reaction temperature is a critical factor influencing both reaction rate and selectivity. For many cyclization and coupling reactions, an optimal temperature exists that provides a high conversion rate without promoting side reactions or product decomposition. For instance, in oxidation reactions leading to precursors, increasing the temperature generally increases the conversion rate up to an optimal point. researchgate.netresearchgate.net
Catalyst System: The choice and concentration of the catalyst are paramount. In reactions like C-H amination or cycloadditions, the catalyst's nature dictates the reaction's feasibility and stereochemical outcome. organic-chemistry.org The use of prolinamide-based organocatalysts, for example, has been shown to provide excellent yield and stereocontrol in certain reactions. mdpi.com Optimization involves screening different catalysts and ligands and adjusting the catalyst loading to balance reaction speed with cost and potential product contamination.
Reactant and Solvent Concentration: The ratio of reactants and the choice of solvent can significantly affect reaction outcomes. Studies have shown that increasing the weight ratio of reactant to solvent can lead to higher conversion. researchgate.netresearchgate.net The solvent not only facilitates mixing and heat transfer but can also influence reaction pathways and the stability of intermediates.
Reaction Engineering: From a reaction engineering perspective, understanding the reaction kinetics is essential for process design and scale-up. Determining the reaction order and activation energy allows for the development of mathematical models to predict reactor performance. researchgate.netresearchgate.net For industrial applications, moving from batch to continuous flow reactors can offer advantages in terms of safety, control over reaction parameters, and consistent product quality. The mechanistic understanding of the reaction, such as identifying key intermediates and reaction pathways, is crucial for troubleshooting and further optimization. acs.org For example, confirming the initial ring-opening of a cyclopropane precursor helps to validate the proposed mechanism and guides efforts to improve subsequent steps in a cascade reaction. acs.org
Table 3: Key Parameters for Optimization in Pyrrolidinone Synthesis
| Parameter | Influence on Reaction | Optimization Considerations | Reference |
|---|---|---|---|
| Temperature | Affects reaction rate and selectivity. | Balance conversion speed with the formation of byproducts. | researchgate.netresearchgate.net |
| Catalyst Loading | Impacts reaction rate, cost, and product purity. | Minimize loading without sacrificing performance; screen for optimal catalyst/ligand combination. | researchgate.netresearchgate.netmdpi.com |
| Solvent | Influences solubility, reaction pathways, and stability of intermediates. | Select for optimal yield, ease of product isolation, and environmental impact. | researchgate.netresearchgate.net |
| Concentration | Affects reaction kinetics and conversion. | Optimize reactant ratios to maximize the formation of the desired product. | researchgate.netresearchgate.net |
Comprehensive Spectroscopic and Structural Characterization of Tert Butyl 2 2 Oxopyrrolidin 1 Yl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR Analysis
Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (ratio of protons). For Tert-butyl 2-(2-oxopyrrolidin-1-YL)acetate, one would expect to observe signals corresponding to the protons of the tert-butyl group, the methylene (B1212753) bridge, and the three methylene groups within the pyrrolidinone ring. The chemical shifts would be influenced by the proximity of electronegative atoms like oxygen and nitrogen.
Carbon (¹³C) NMR Analysis
Carbon-¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. A decoupled ¹³C NMR spectrum for this compound would show distinct signals for each unique carbon atom, including the carbonyl carbons of the ester and amide groups, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the pyrrolidinone ring.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, NOESY)
Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms. Correlation Spectroscopy (COSY) would be used to identify protons that are coupled to each other, helping to piece together the fragments of the molecule. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, which is crucial for determining the three-dimensional structure and stereochemistry of the molecule.
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound would be characterized by specific absorption bands indicating the presence of key functional groups. Prominent peaks would be expected for the C=O stretching vibrations of the ester and the amide (lactam) groups. Additionally, C-H stretching and bending vibrations for the alkyl groups, and C-N stretching vibrations would be observed.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound and deducing its elemental composition. For this compound, HRMS would provide a highly accurate mass measurement, confirming its molecular formula. Furthermore, by analyzing the fragmentation pattern, one can gain valuable information about the structural components of the molecule.
Elemental Microanalysis for Compositional Verification
Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound. For this compound (with a molecular formula of C₁₀H₁₇NO₃), the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis would then be compared to these theoretical values to confirm the purity and identity of the compound.
Table 3.5.1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.01 | 10 | 120.1 | 60.28% |
| Hydrogen | H | 1.008 | 17 | 17.136 | 8.60% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.03% |
| Oxygen | O | 16.00 | 3 | 48.00 | 24.09% |
| Total | 199.236 | 100.00% |
Note: This table represents calculated theoretical values. Experimental data for this compound is not available in the reviewed literature.
X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights
For a compound like this compound, X-ray crystallography would reveal the planarity of the pyrrolidinone ring, the orientation of the tert-butyl acetate (B1210297) substituent, and any intermolecular interactions, such as hydrogen bonding, in the solid state. This information is invaluable for understanding the compound's physical properties and its interactions with other molecules.
As no experimental crystallographic data for this compound has been published, a representative data table cannot be provided. Studies on similar pyrrolidinone-containing molecules have shown that the five-membered ring can adopt various conformations, such as envelope or twisted forms.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiopure Analogues
Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. If this compound were synthesized as a single enantiomer (either R or S), CD spectroscopy could be used to confirm its enantiomeric purity and determine its absolute configuration by comparing the experimental spectrum to theoretical calculations or to the spectra of similar compounds with known configurations.
A CD spectrum provides information about the stereochemical environment of chromophores within the molecule. For this compound, the amide chromophore in the pyrrolidinone ring would be the primary contributor to the CD signal.
Given the absence of published research on the synthesis and chiroptical analysis of enantiopure this compound, no experimental CD data can be presented.
Mechanistic Reactivity and Chemical Transformations of Tert Butyl 2 2 Oxopyrrolidin 1 Yl Acetate
Ester Hydrolysis and Transesterification Reactions
The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under basic conditions and its susceptibility to cleavage under acidic conditions. This differential reactivity is central to its application in multi-step syntheses.
Ester Hydrolysis: The hydrolysis of tert-butyl 2-(2-oxopyrrolidin-1-yl)acetate to its corresponding carboxylic acid, 2-(2-oxopyrrolidin-1-yl)acetic acid, is typically achieved under acidic conditions. The mechanism proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. However, due to the stability of the tertiary carbocation, the cleavage of tert-butyl esters follows a pathway involving the formation of a tert-butyl cation. This process releases isobutylene (B52900) gas and the desired carboxylic acid. A wide range of acidic conditions can be employed for this transformation, offering flexibility and chemoselectivity.
Common reagents for this deprotection include strong acids like trifluoroacetic acid (TFA) and sulfuric acid, as well as milder Lewis acids. The choice of reagent can be critical when other acid-labile functional groups are present in the molecule.
| Reagent/Condition | Solvent | Key Features | Citation |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Common, effective, and volatile, allowing for easy removal. | researchgate.net |
| Aqueous Phosphoric Acid | - | Environmentally benign, mild, and selective. | |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Lewis acid condition, can offer chemoselectivity over other protecting groups. | |
| Silica (B1680970) Gel (reflux) | Toluene | A heterogeneous method that can be selective for t-butyl esters over t-butyl ethers. | |
| Formic Acid | - | Suitable for substrates sensitive to stronger acids, such as β-lactams. | researchgate.net |
Transesterification Reactions: Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is analogous to hydrolysis but uses an alcohol instead of water. For this compound, this would involve reacting it with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid or base catalyst to form a different ester (e.g., methyl or ethyl 2-(2-oxopyrrolidin-1-yl)acetate).
The reaction is an equilibrium process, and to drive it to completion, a large excess of the reactant alcohol is typically used. Acid catalysis proceeds by protonating the carbonyl oxygen, making it more susceptible to nucleophilic attack by the new alcohol.
Functional Group Interconversions on the Pyrrolidinone Ring
The 2-pyrrolidinone (B116388) ring, while generally stable, possesses reactive sites that allow for functional group interconversions. The carbon atoms of the ring, particularly those adjacent to the carbonyl group (C5) or the nitrogen (C3, C4), can be functionalized. For instance, synthetic routes starting from L-pyroglutamic acid, a related structure, demonstrate the introduction of a methylene (B1212753) group at the C4 position. This type of α-methylenation can be achieved by forming an enolate at the C4 position followed by reaction with an appropriate electrophile.
More complex transformations can also be initiated. Under acidic conditions, N-acyl pyrrolidinones can undergo cyclization reactions if an appropriate tethered nucleophile is present on the N-substituent. For example, N-phenacylpyrrolidin-2-ones have been shown to cyclize into pyrrolizine structures when treated with acetic acid or silica gel.
Reactions at the Alpha-Carbon of the Acetate (B1210297) Side Chain
The methylene group (–CH₂–) situated between the pyrrolidinone nitrogen and the ester carbonyl group contains acidic protons. These protons can be abstracted by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a stabilized enolate. This enolate is a potent nucleophile and serves as a key intermediate for forming new carbon-carbon bonds at the alpha-position.
The general process involves:
Deprotonation: Treatment with a strong base like LDA in an aprotic solvent (e.g., THF) at low temperatures (typically -78 °C) to quantitatively form the enolate.
Alkylation/Acylation: The subsequent addition of an electrophile, such as an alkyl halide or an acyl chloride, results in the formation of a new bond at the alpha-carbon. This step typically proceeds via an Sₙ2 mechanism, favoring the use of primary alkyl halides to avoid competing elimination reactions. nih.gov
| Electrophile | Product Type | Reaction Name |
|---|---|---|
| Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | α-Alkylated Ester | Enolate Alkylation |
| Aldehyde or Ketone | β-Hydroxy Ester | Aldol Addition |
| Ester | β-Keto Ester | Claisen Condensation |
| Acyl Halide (e.g., CH₃COCl) | β-Keto Ester | Enolate Acylation |
N-Alkylation and N-Acylation Reactions on the Pyrrolidinone Nitrogen
In this compound, the nitrogen atom of the pyrrolidinone ring is part of an amide (lactam) and is already substituted with the acetate group. Due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, this nitrogen is not nucleophilic. Consequently, it does not undergo further N-alkylation or N-acylation under standard conditions.
The primary reactivity related to this position involves the cleavage of the N-acyl bond. While harsh acidic or basic hydrolysis can cleave this bond, modern synthetic methods have enabled more selective transformations. Recent studies have shown that the C-N bond in N-acyl pyrrolidines can be cleaved reductively using a combination of a Lewis acid and photoredox catalysis. nih.govresearchgate.net This advanced method involves a single-electron transfer to the amide, which is promoted by the Lewis acid, leading to site-selective cleavage of the C2-N bond. researchgate.netbohrium.com This represents a sophisticated strategy for functionalizing the pyrrolidinone system by first cleaving the existing N-substituent.
Redox Chemistry and Investigation of Reduction Kinetics
The molecule contains two carbonyl groups that are susceptible to reduction: the ester and the amide (lactam). The outcome of the reduction depends on the choice of reducing agent, allowing for significant chemoselectivity.
Non-Selective Reduction: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) will typically reduce both the ester and the amide. The ester would be reduced to a primary alcohol (2-(2-oxopyrrolidin-1-yl)ethanol), and the lactam would be reduced to the corresponding cyclic amine, yielding 2-(pyrrolidin-1-yl)ethanol.
Selective Reduction of the Ester: The ester group is generally more reactive towards nucleophilic reducing agents than the amide. Reagents such as lithium borohydride (B1222165) (LiBH₄) are known to selectively reduce esters in the presence of amides. researchgate.net This would yield 2-(2-oxopyrrolidin-1-yl)ethanol, leaving the lactam ring intact.
Selective Reduction of the Amide: Conversely, specific catalytic systems have been developed to selectively reduce amides in the presence of esters. researchgate.net For instance, certain nickel-catalyzed reactions using hydrosilanes as the reducing agent can achieve the reduction of lactams to cyclic amines while leaving an ester group untouched. organic-chemistry.org This would transform this compound into tert-butyl 2-(pyrrolidin-1-yl)acetate.
The investigation of reduction kinetics for such a molecule would involve monitoring the disappearance of the starting material and the appearance of products over time under controlled conditions, allowing for the determination of reaction rates and selectivity under different catalytic systems.
| Target Carbonyl | Reagent | Product | Citation |
|---|---|---|---|
| Ester | Lithium Borohydride (LiBH₄) | 2-(2-oxopyrrolidin-1-yl)ethanol | researchgate.netacs.org |
| Amide (Lactam) | Nickel Catalyst / Hydrosilane | Tert-butyl 2-(pyrrolidin-1-yl)acetate | researchgate.netorganic-chemistry.org |
| Both Ester and Amide | Lithium Aluminum Hydride (LiAlH₄) | 2-(pyrrolidin-1-yl)ethanol | acs.org |
Thermal Stability and Decomposition Pathways
The thermal stability of this compound is dictated by the relative stability of its two core components: the tert-butyl ester and the 2-pyrrolidinone ring.
The tert-butyl ester group is known to be thermally labile. Upon heating, it undergoes a unimolecular elimination reaction (thermolysis) to produce isobutylene and the corresponding carboxylic acid. youtube.com This reaction proceeds through a concerted, six-membered cyclic transition state and can often be performed without any added reagents, simply by heating the compound. nih.gov This deprotection is a common decomposition pathway and typically occurs at temperatures between 120-250°C. nih.gov
In contrast, the 2-pyrrolidinone ring is significantly more stable. 2-Pyrrolidinone itself is a high-boiling liquid (b.p. 245 °C) and is described as being chemically and thermally stable. atamanchemicals.comsigmaaldrich.com Its decomposition requires much higher temperatures, and when it does decompose, it can emit toxic fumes of nitrogen oxides. nih.gov Therefore, the primary thermal decomposition pathway for this compound under controlled heating would be the clean elimination of isobutylene to yield 2-(2-oxopyrrolidin-1-yl)acetic acid, with the pyrrolidinone ring remaining intact.
Computational Chemistry and Advanced Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Stability
The electronic structure of the pyrrolidinone ring is of particular interest. The presence of the lactam group introduces polarity and specific electronic characteristics. DFT calculations can reveal the molecular electrostatic potential (MEP), identifying regions that are electron-rich (like the carbonyl oxygen) and electron-poor, which are crucial for understanding intermolecular interactions.
The stability of the molecule can be assessed by calculating its total energy and vibrational frequencies. The absence of imaginary frequencies confirms that the calculated geometry corresponds to a stable energy minimum. Such calculations have been applied to related pyrrolidine (B122466) structures to assess their stability and reactivity. For instance, studies on pyrrolidine borane (B79455) have used quantum chemical methods to predict bond dissociation energies and thermodynamic stability. whiterose.ac.uk Similarly, DFT has been used to understand the electronic structure of pyrrolidone-based ligands and their interaction with metal centers, highlighting how the electronic properties of the scaffold influence its coordination chemistry. researchgate.net
Table 1: Representative Quantum Chemical Data for Pyrrolidinone-type Scaffolds
| Calculated Property | Typical Method | Information Gained |
|---|---|---|
| Total Energy | DFT (e.g., B3LYP/6-31G*) | Thermodynamic stability of conformers. |
| HOMO-LUMO Gap | DFT, TD-DFT | Electronic excitability and chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | DFT | Identifies sites for electrophilic and nucleophilic attack. |
| Vibrational Frequencies | DFT | Confirmation of stable minima and prediction of IR spectra. |
Molecular Docking and Ligand-Target Interaction Studies for Analogues
While specific molecular docking studies on Tert-butyl 2-(2-oxopyrrolidin-1-YL)acetate are not widely documented, extensive research on its analogues provides significant insights into the potential biological targets and binding interactions of the pyrrolidinone scaffold. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dovepress.com
Analogues of this compound, particularly derivatives of 2-oxopyrrolidine acetamide, have been investigated for their neuroprotective and nootropic effects. For example, N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide have been studied through docking with GABA-A and AMPA receptors. pharmpharm.ru These studies revealed that the pyrrolidinone core can form stable complexes within the binding sites of these receptors, interacting with key amino acid residues such as Tyr97, Phe200, and Arg207 through hydrogen bonds and hydrophobic interactions. pharmpharm.ru
Furthermore, other pyrrolidinone derivatives have been designed and docked as potential inhibitors of enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease management. nih.gov These studies highlight that the carbonyl oxygen of the lactam ring frequently acts as a hydrogen bond acceptor, while the broader scaffold can engage in hydrophobic interactions, contributing to binding affinity. nih.gov The versatility of the pyrrolidinone ring allows it to be a key component in molecules targeting a wide range of biological systems, from central nervous system receptors to enzymes involved in cancer. nih.gov
Table 2: Summary of Molecular Docking Interactions for Pyrrolidinone Analogues
| Analogue Class | Biological Target | Key Interacting Residues | Primary Interaction Type |
|---|---|---|---|
| 2-oxo-pyrrolidine acetamides | GABA-A Receptor | Tyr97, Phe200, Thr202, Arg207 | Hydrogen Bonding, Hydrophobic |
| Substituted Pyrrolidin-2-ones | Acetylcholinesterase (AChE) | Trp84, Tyr334, Phe330 | π-π Stacking, Hydrogen Bonding |
| Spiro[pyrrolidine-3,3-oxindoles] | HDAC2 | His142, His143 | Hydrogen Bonding, Metal Coordination |
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure and conformational preferences. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them, collectively known as the energy landscape. nih.gov
The molecule possesses two main regions of flexibility: the pyrrolidinone ring and the rotatable bonds of the tert-butyl acetate (B1210297) side chain.
Pyrrolidinone Ring Pucker: The five-membered pyrrolidinone ring is not planar. It adopts puckered conformations, typically described as "envelope" or "twist" forms, to relieve ring strain. researchgate.net Computational studies can map this "pseudorotation," identifying the most stable pucker states and the low energy barriers that separate them. researchgate.net
Side Chain Orientation: The orientation of the tert-butyl acetate group relative to the pyrrolidinone ring is determined by rotation around the N-CH2 and CH2-C(O) bonds. Quantum chemical calculations, such as relaxed potential energy surface scans, can be performed to map the energy as a function of these dihedral angles.
Studies on the simpler fragment, tert-butyl acetate, have shown that it has two primary conformers: a highly stable Cs symmetry conformer and a less stable C1 conformer, separated by a significant energy difference. researchgate.net For this compound, the interplay between the ring pucker and the side chain torsions creates a complex energy landscape with multiple local minima. Identifying the global minimum energy conformer and other low-energy, accessible conformers is crucial, as these are the structures most likely to be biologically relevant.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret complex experimental spectra. For this compound, key spectroscopic parameters like NMR chemical shifts and IR vibrational frequencies can be calculated.
NMR Spectroscopy: Using methods such as the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the 1H and 13C NMR chemical shifts. chemicalbook.com These calculations are typically performed on the optimized, low-energy conformers of the molecule. The predicted shifts can then be compared with experimental data to validate the structural assignment.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. researchgate.net These computed frequencies correspond to the fundamental vibrational modes of the molecule (e.g., C=O stretch, C-N stretch, C-H bend). Comparing the predicted IR spectrum with the experimental one helps in assigning the observed absorption bands to specific molecular motions. semanticscholar.org
For complex molecules, computational prediction is invaluable. For instance, DFT calculations have been successfully used to perform a complete interpretation of the IR and 1H NMR spectra of complex pyrrolidine derivatives. researchgate.net
Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data
| Parameter | Predicted Value (Computational) | Typical Experimental Value | Assignment |
|---|---|---|---|
| IR Frequency (cm⁻¹) | ~1735 cm⁻¹ (scaled) | 1740-1750 cm⁻¹ | Ester C=O Stretch |
| IR Frequency (cm⁻¹) | ~1685 cm⁻¹ (scaled) | 1690-1710 cm⁻¹ | Lactam C=O Stretch |
| ¹H NMR Shift (ppm) | 1.4-1.5 ppm | ~1.45 ppm | tert-Butyl Protons |
| ¹³C NMR Shift (ppm) | ~173 ppm | 170-175 ppm | Lactam Carbonyl Carbon |
Note: Predicted values are illustrative and depend on the level of theory and basis set used.
Reaction Mechanism Elucidation via Computational Methods
Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions, providing insights into transition states, intermediates, and activation energies that are often difficult to probe experimentally. While the specific synthesis of this compound may be a straightforward N-alkylation, computational studies on the formation of the core pyrrolidinone scaffold are highly relevant.
Quantum chemical studies have been conducted on the synthesis of pyrrolidinedione derivatives, which share the core heterocyclic structure. nih.govrsc.orgresearchgate.net These studies, using DFT and MP2 methods, have mapped the entire reaction pathway, including key steps such as:
Michael Addition: The initial carbon-carbon bond-forming step.
Rearrangement: Intramolecular rearrangements like the Nef-type rearrangement.
Cyclization: The final ring-closing step to form the pyrrolidine ring.
For each step, the geometry of the transition state (the highest point on the energy pathway) can be located, and its energy calculated. The difference in energy between the reactants and the transition state gives the activation energy barrier for that step. For example, in the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin, the cyclization step was found to have a very low energy barrier (11.9 kJ mol⁻¹), while a preceding tautomerization step had a much higher barrier (178.4 kJ mol⁻¹), identifying it as a potentially rate-limiting step. rsc.orgresearchgate.net Such detailed mechanistic understanding is crucial for optimizing reaction conditions and improving yields. nih.gov
Table 4: Calculated Energy Barriers for Key Steps in a Pyrrolidinone Synthesis Pathway
| Reaction Step | Calculated Activation Energy (kJ mol⁻¹) | Significance |
|---|---|---|
| Michael Addition | 21.7 | Initial C-C bond formation, relatively fast. researchgate.net |
| Proton Transfer/Tautomerization | 197.8 | High barrier suggests it could be a rate-limiting step. researchgate.net |
| Oxygen Migration (Nef-type) | 142.4 | Key rearrangement step with a significant energy barrier. rsc.org |
| Cyclization | 11.9 | Ring formation is energetically favorable and fast. rsc.org |
Data from a computational study on pyrrolidinedione synthesis. rsc.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Derivations for Pyrrolidinone Scaffolds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.com For the pyrrolidinone scaffold, QSAR studies are vital for guiding the design of new analogues with enhanced potency or improved properties. nih.gov
A QSAR study typically involves the following steps:
Data Set: A series of pyrrolidinone derivatives with experimentally measured biological activity (e.g., IC50 values) is compiled.
Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can describe physicochemical properties (e.g., logP), electronic properties (e.g., partial charges), or 3D structural features (e.g., steric fields).
Model Building: Statistical methods are used to build a mathematical equation that correlates the descriptors with the biological activity.
Validation: The model's predictive power is rigorously tested to ensure it is robust and not due to chance correlation.
For pyrrolidinone and pyrrolidine scaffolds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. scispace.commdpi.com These studies have identified key structural features that influence activity. For instance, in a series of anticonvulsant pyrrolidine-2,5-diones, SAR analysis revealed that the nature of substituents at specific positions strongly affects activity. nih.gov QSAR models can quantify these relationships, showing, for example, that bulky, hydrophobic groups in one region of the scaffold increase activity, while polar, hydrogen-bonding groups in another region are beneficial. nih.govmdpi.com These models provide a predictive framework for designing new, more potent compounds based on the pyrrolidinone core. scispace.com
Table 5: Typical Statistical Parameters for a 3D-QSAR Model
| Parameter | Symbol | Typical Value | Indication |
|---|---|---|---|
| Cross-validated Correlation Coefficient | q² (or Q²) | > 0.5 | Good internal predictive ability of the model. mdpi.com |
| Non-cross-validated Correlation Coefficient | r² | > 0.7 | Goodness of fit of the model to the training data. mdpi.com |
| Standard Error of Prediction | SEP | Low value | High accuracy of predictions. |
| F-statistic | F | High value | Statistical significance of the model. dovepress.com |
Applications As a Key Synthetic Intermediate in Academic Research
Role as a Versatile Building Block in Complex Organic Synthesis
Tert-butyl 2-(2-oxopyrrolidin-1-yl)acetate is recognized as a versatile building block in the modular assembly of complex molecular architectures. sigmaaldrich.com The pyrrolidinone moiety is a common structural motif in many natural products and pharmacologically active compounds, making this intermediate an ideal starting point for their total synthesis. The tert-butyl ester group functions as a sterically hindered and chemically stable protecting group for the carboxylic acid. This stability allows other parts of the molecule to be modified without affecting the acetate (B1210297) group, which can then be deprotected under specific acidic conditions in a later synthetic step to reveal the carboxylic acid for further reactions. This controlled reactivity is fundamental in multi-step syntheses where precise sequential reactions are necessary.
Precursor for the Synthesis of N-Heterocyclic Compounds with Fused or Pendant Rings
The chemical structure of this compound is well-suited for the construction of more elaborate N-heterocyclic systems. The carbonyl group within the pyrrolidinone ring and the methylene (B1212753) group of the acetate side chain are potential sites for various chemical transformations. Researchers have developed methods, such as [3+2] cycloaddition reactions using related heteroaromatic N-ylides, to construct fused polycyclic systems. mdpi.com By analogy, the nitrogen and adjacent carbonyl of the pyrrolidinone ring in this compound can participate in cyclization and condensation reactions. This allows for the synthesis of complex molecules where the initial pyrrolidinone ring is fused to other rings, leading to novel chemical scaffolds with unique three-dimensional structures.
Intermediate in the Development of Pyrrolidinone-Based Scaffolds in Medicinal Chemistry
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its ability to engage in specific interactions with biological targets. nih.gov this compound serves as a crucial intermediate in the synthesis of libraries of pyrrolidinone-based compounds for drug discovery programs.
This compound is an important precursor for synthesizing new pharmaceutical leads. The pyrrolidinone core is present in a variety of approved drugs. By modifying the side chain or the pyrrolidinone ring itself, chemists can generate a diverse range of analogues for screening against various diseases. For instance, related pyrrolidinone derivatives have been used to develop potent inhibitors of enzymes like the SARS-CoV 3CL protease. nih.gov The this compound scaffold provides a reliable starting point for creating novel molecules with potential therapeutic applications in oncology, neurology, and infectious diseases.
The tert-butyl ester group is a key feature in the design of prodrugs, which are inactive precursors that are converted into the active drug within the body. This strategy is often used to overcome poor solubility, permeability, or metabolic instability of a parent drug. mdpi.com The tert-butyl ester in this compound increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.
Recent research has highlighted the advantages of tert-butyl esters in prodrug design for improving the pharmacokinetic properties of anticancer agents. nih.govacs.org A study on prodrugs of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) found that incorporating a tert-butyl ester significantly enhanced metabolic stability in plasma and gastrointestinal homogenates. nih.govacs.org This modification helps prevent premature degradation of the prodrug, ensuring that more of the active compound is delivered to the target site, such as a tumor. nih.govacs.org This approach demonstrates the critical role that the tert-butyl ester moiety plays in improving drug delivery and efficacy. nih.gov
| Prodrug Strategy Feature | Advantage Conferred by Tert-butyl Ester | Reference |
|---|---|---|
| Metabolic Stability | Resists premature hydrolysis by plasma and gastrointestinal carboxylesterases, increasing systemic exposure. | nih.govacs.org |
| Lipophilicity | Increases the molecule's fat-solubility, potentially improving absorption and cell membrane permeability. | mdpi.com |
| Targeted Delivery | Enhanced stability allows for greater accumulation of the active drug at the target site (e.g., tumors). | nih.gov |
Contribution to the Synthesis of Biologically Active Pyrrolidinone Analogues
The pyrrolidinone scaffold is a cornerstone in the synthesis of various biologically active compounds. This compound provides a foundational structure that can be elaborated upon to generate analogues with specific therapeutic properties.
Anticancer and Antimitotic Agent Precursors
The pyrrolidine (B122466) and pyrrolidone cores are integral structural motifs in a multitude of compounds investigated for their potential as anticancer and antimitotic agents. These heterocyclic scaffolds provide a versatile framework that can be functionalized to interact with various biological targets involved in cancer progression.
While a direct synthetic pathway originating from this compound to specific anticancer or antimitotic agents is not explicitly detailed in the available literature, the broader class of pyrrolidone derivatives has shown significant promise. For instance, research has focused on spiroindolinone pyrrolidinecarboxamides as potent inhibitors of the MDM2-p53 interaction, a critical pathway in cancer therapy. The synthesis of these complex molecules involves multi-step processes, often starting from different pyrrolidine-based precursors.
Similarly, novel pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives have been developed as multi-target tyrosine kinase receptor inhibitors. The synthetic strategies for these compounds typically involve the condensation of substituted oxindoles with N-substituted 2-pyrrolidone aldehydes.
Antimitotic agents, which interfere with the process of cell division, represent another area where heterocyclic compounds are crucial. Although various complex molecules are known to exhibit antimitotic properties by targeting microtubules, a clear synthetic lineage from this compound to these agents has not been established in the reviewed scientific data.
Table 1: Examples of Pyrrolidine/Pyrrolidone Scaffolds in Anticancer Research
| Compound Class | Therapeutic Target | Synthetic Approach (General) |
| Spiroindolinone Pyrrolidinecarboxamides | MDM2-p53 Interaction | Multi-step synthesis from chiral pyrrolidine derivatives |
| (2-Oxoindolin-3-ylidene)methylpyrroles | Tyrosine Kinase Receptors | Condensation of oxindoles and pyrrolidone aldehydes |
Enzyme Inhibitor Development (e.g., Protease Inhibitors, H-PGDS Inhibitors, Integrin Inhibitors)
The development of enzyme inhibitors is a cornerstone of modern drug discovery, and pyrrolidone-containing structures have been explored for their ability to inhibit various enzymes.
Protease Inhibitors:
Proteases are a class of enzymes crucial for the life cycle of many pathogens, including viruses like HIV, making them a prime target for therapeutic intervention. The pyrrolidinone moiety has been incorporated into the design of HIV-1 protease inhibitors to enhance interactions with the enzyme's active site. These inhibitors are often complex molecules whose syntheses involve the coupling of various fragments, including stereochemically defined methyl-2-pyrrolidinone ligands. However, the use of this compound as a starting material for these specific inhibitors is not documented in the available research.
H-PGDS Inhibitors:
Hematopoietic prostaglandin (B15479496) D synthase (H-PGDS) is an enzyme involved in inflammatory and allergic responses. Inhibition of H-PGDS is a therapeutic strategy for conditions like allergic rhinitis and asthma. While numerous inhibitors of H-PGDS have been developed, many of which are complex heterocyclic molecules, a direct synthetic route from this compound to these compounds is not apparent from the existing literature.
Integrin Inhibitors:
Integrins are cell surface receptors that play a role in cell adhesion and signaling. They are targets for various diseases, including thrombosis and cancer. Small molecule integrin antagonists have been developed, some of which are RGD (arginyl-glycyl-aspartic acid) mimetics. These molecules often feature a central core designed to mimic the key interactions of the RGD peptide. Although heterocyclic structures can be part of these mimetics, the specific use of this compound as a precursor in their synthesis has not been reported.
Table 2: Pyrrolidinone-Related Scaffolds in Enzyme Inhibitor Research
| Inhibitor Class | Target Enzyme | Key Structural Feature |
| HIV-1 Protease Inhibitors | HIV-1 Protease | Methyl-2-pyrrolidinone as a P1'-ligand |
| H-PGDS Inhibitors | Hematopoietic Prostaglandin D Synthase | Various complex heterocyclic cores |
| Integrin Antagonists | Integrins (e.g., αIIbβ3, αvβ3) | RGD mimetics, often with heterocyclic linkers |
Future Directions and Emerging Research Opportunities
Development of Sustainable and Green Synthetic Methodologies
The chemical industry's shift towards environmentally benign processes is driving the exploration of sustainable and green synthetic routes for tert-butyl 2-(2-oxopyrrolidin-1-yl)acetate. Current research emphasizes the adoption of greener solvents, the use of renewable starting materials, and the implementation of energy-efficient reaction conditions.
Key strategies include the use of biocatalysis, employing enzymes such as lipases for esterification or amidases for the formation of the pyrrolidinone ring. These enzymatic methods operate under mild conditions, often in aqueous media, significantly reducing the environmental footprint. Furthermore, the exploration of starting materials derived from biomass, such as itaconic acid and succinic acid, presents a promising avenue for reducing reliance on petrochemical feedstocks. The application of techniques like ultrasound-assisted synthesis is also being investigated to enhance reaction rates and yields while minimizing energy consumption.
| Green Chemistry Approach | Description | Potential Advantage |
| Biocatalysis | Use of enzymes (e.g., lipases, amidases) to catalyze reactions. | Mild reaction conditions, high selectivity, reduced waste. |
| Renewable Feedstocks | Utilization of starting materials derived from biomass (e.g., itaconic acid, succinic acid). | Decreased dependence on fossil fuels, improved sustainability. |
| Green Solvents | Replacement of hazardous organic solvents with environmentally friendly alternatives (e.g., water, ethanol). | Reduced toxicity and environmental pollution. |
| Energy Efficiency | Implementation of energy-saving techniques like ultrasound or microwave irradiation. | Faster reactions, lower energy consumption. |
Exploration of Novel Catalytic Transformations
Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative to traditional methods, often providing high enantioselectivity. For the N-alkylation of the 2-pyrrolidinone (B116388) core, various organocatalysts are being explored to facilitate the reaction with tert-butyl bromoacetate (B1195939) under milder conditions.
Transition-metal catalysis, particularly with palladium, has shown promise in the reductive N-alkylation of precursors to form the N-substituted pyrrolidinone ring system. Future research will likely focus on developing more active and selective catalysts to broaden the substrate scope and improve yields.
Phase-transfer catalysis (PTC) presents another efficient method for the N-alkylation of lactams. This technique facilitates the reaction between the pyrrolidinone salt and the alkylating agent in a biphasic system, often leading to high conversions and simplified work-up procedures.
| Catalytic Strategy | Description | Key Benefits |
| Organocatalysis | Use of small, metal-free organic molecules to catalyze reactions. | High enantioselectivity, low toxicity, mild conditions. |
| Transition-Metal Catalysis | Employment of transition metals (e.g., Palladium) to facilitate reactions like reductive N-alkylation. | High efficiency, broad substrate scope. |
| Phase-Transfer Catalysis | Use of a catalyst to transfer a reactant between immiscible phases. | High reaction rates, simplified purification, mild conditions. |
Integration with Flow Chemistry and Automated Synthesis
The integration of flow chemistry and automated synthesis platforms is set to revolutionize the production of this compound and its analogues. These technologies offer precise control over reaction parameters, leading to improved reproducibility, scalability, and safety.
Continuous flow reactors, or microreactors, provide enhanced heat and mass transfer, allowing for reactions to be performed under conditions that are often inaccessible in traditional batch setups. This can lead to significantly shorter reaction times and higher yields. For the synthesis of this compound, a multi-step sequence could be telescoped into a single continuous process, minimizing manual handling and intermediate purification steps.
Automated synthesis platforms, coupled with high-throughput screening, will enable the rapid generation and evaluation of large libraries of pyrrolidinone derivatives. This approach is particularly valuable for accelerating the drug discovery process by quickly identifying compounds with desired biological activities. The automated nanoscale synthesis of related pyrrolidinone structures has already demonstrated the feasibility of this high-throughput approach.
Application in Fragment-Based Drug Discovery and Chemical Biology Probes
The pyrrolidinone scaffold, a core component of this compound, is gaining significant attention in the field of fragment-based drug discovery (FBDD). The three-dimensional nature of the pyrrolidine (B122466) ring makes it an attractive starting point for the design of fragment libraries that can effectively probe the binding sites of biological targets. nih.govnih.gov While not yet documented for this specific compound, its structural motifs suggest its potential as a valuable fragment for screening against a variety of protein targets. nih.gov
Furthermore, the chemical structure of this compound lends itself to modification for the creation of chemical biology probes. By incorporating photoaffinity labels or "clickable" functional groups (such as alkynes or azides), this compound can be transformed into a tool for identifying and studying its biological targets. nih.govnih.gov These probes can be used in chemical proteomics experiments to covalently label interacting proteins, which can then be identified by mass spectrometry, shedding light on the compound's mechanism of action. nih.gov
Expanding the Scope of Bioactive Analogues for New Therapeutic Targets
Building upon the established biological activities of pyrrolidinone-containing molecules, a significant future direction lies in the synthesis and evaluation of novel analogues of this compound against new therapeutic targets. The versatility of the pyrrolidinone scaffold allows for extensive chemical modifications to explore new areas of chemical space and target a wider range of diseases. frontiersin.org
Recent research has highlighted the potential of pyrrolidinone derivatives as inhibitors of enzymes such as autotaxin (ATX), which is implicated in cancer and inflammation. nih.gov Future efforts will likely focus on designing analogues with improved potency and selectivity for ATX and other emerging drug targets. The exploration of different substituents on the pyrrolidinone ring and modifications of the acetate (B1210297) side chain could lead to the discovery of compounds with novel pharmacological profiles, potentially addressing unmet medical needs in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases. The development of diverse libraries of these analogues will be crucial for screening against a broad panel of biological targets and uncovering new therapeutic opportunities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
